molecular formula C57H86N14O12S B3029128 Substance P(2-11) CAS No. 53749-61-4

Substance P(2-11)

Cat. No. B3029128
CAS RN: 53749-61-4
M. Wt: 1191.4 g/mol
InChI Key: HGUMOPZYRIFNRE-NVAZTIMOSA-N
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Description


Substance P(2-11) is a neuropeptide composed of 11 amino acids . It is a fragment of the larger Substance P peptide. Substance P is involved in neurotransmission , particularly related to pain perception and inflammation . The 2-11 segment represents the second to eleventh amino acids in the Substance P sequence.



Synthesis Analysis


The synthesis of Substance P(2-11) involves enzymatic cleavage of the full Substance P peptide. This specific fragment is generated by removing the N-terminal portion of Substance P.



Molecular Structure Analysis


The molecular structure of Substance P(2-11) consists of 11 amino acids arranged in a specific sequence. Its chemical formula is C57H86N14O12S . The peptide backbone forms a linear chain, and the specific arrangement of amino acids determines its biological activity.



Chemical Reactions Analysis


Substance P(2-11) does not participate in standalone chemical reactions. Instead, it interacts with receptors on cell surfaces, triggering intracellular signaling pathways. These interactions modulate cellular responses related to pain, inflammation, and other physiological processes.



Physical And Chemical Properties Analysis



  • Solubility : Substance P(2-11) is soluble in water due to its polar nature.

  • Stability : It is relatively stable under physiological conditions.

  • Peptide Length : As an 11-amino acid peptide , it is relatively small.


Scientific Research Applications

  • Neurological Role Substance P, an 11-amino-acid neuropeptide found in sensory neurons, plays a crucial role in the peripheral nervous system. It functions as a peptide neurotransmitter and significantly modulates inflammatory and immune responses. Specific high-affinity Substance P receptors, characterized kinetically and biochemically, mediate these effects. Cellular responses to Substance P include phosphatidyl inositol turnover, arachidonic acid metabolism, immunoglobulin synthesis, and enzyme production and secretion. Its modulation of inflammation is implicated in diseases like rheumatoid arthritis (McGillis, Mitsuhashi & Payan, 1990).

  • Immunological Impact Substance P has shown significant effects on lymphocyte traffic and lymph flow through peripheral lymph nodes in sheep. It influences both efferent lymph flow and the outputs of blast and small recirculating lymphocytes, suggesting the involvement of Substance P receptors in these processes. The peptide's role in pain impulse transmission and its local impact on lymphocyte traffic underline its diverse biological importance (Moore, Lami & Spruck, 1989).

  • Neurotransmitter Function Substance P has been identified as a potential neurotransmitter in the central nervous system. It is found in high concentrations in various brain regions and peripheral tissues. Research has shown that Substance P receptors mediate the primary actions of the peptide in these areas. The receptor's distribution in the urinary bladder, submandibular gland, striatum, and spinal cord aligns with known Substance P binding sites, emphasizing its neurotransmitter role (Hershey & Krause, 1990).

  • Physiological Actions Substance P's physiological actions have been observed in neurons of trigeminal root ganglia. Applications of Substance P induce reversible depolarizations, affecting membrane conductances. This complex ionic mechanism involving activation and deactivation of conductances highlights Substance P's significant role in neuronal response and neurotransmission (Spigelman & Puil, 1990).

  • Biochemical and Molecular Insights At the molecular level, Substance P's receptor is part of the G protein-coupled receptor superfamily. The receptor's expression in various tissues and its ligand binding properties, identified through Scatchard analysis and peptide displacement, provide insights into the biochemical pathways influenced by Substance P. This understanding aids in clarifying its regulatory roles in diverse biological processes (Hershey & Krause, 1990).

  • Psychological and Stress Responses Substance P's role has expanded beyond its initial identification as a pain transmitter. It is now understood as a modulator of nociception, signaling the intensity of noxious stimuli. This understanding, supported by genetic studies and the development of antagonists, redefines its central role in pathways involved in psychological stress (DeVane, 2001).

Safety And Hazards



  • Toxicity : Substance P(2-11) is not inherently toxic.

  • Clinical Use : It has potential therapeutic applications in pain management and neuroinflammatory disorders.

  • Allergenicity : No significant allergenic properties have been reported.


Future Directions


Research on Substance P(2-11) continues to explore:



  • Targeted Therapies : Developing drugs that selectively modulate NK1 receptors.

  • Functional Significance : Understanding its role in health and disease.

  • Delivery Systems : Exploring novel delivery methods for clinical applications.


properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUMOPZYRIFNRE-NVAZTIMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H86N14O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Yanaihara, M Sakagami, H Sato, K Yamamoto… - Gastroenterology, 1977 - Elsevier
Secretin, substance P, and vasoactive intestinal peptide (VIP) were studied from the immunological point of view using synthetic hormones and their related peptides which were …
Number of citations: 138 www.sciencedirect.com
JL Vaught, R Scott - Peptides, 1988 - Elsevier
Administered intrathecally (IT) to mice, the putative substance P antagonist [D-Pro 2 ,D-Trp 7,9 -substance P (DPDT) blocked substance P- and serotonin-induced reciprocal hindlimb …
Number of citations: 25 www.sciencedirect.com
L Bergström, T Sakurada, L Terenius - Life sciences, 1984 - Elsevier
Substance P levels were measured in various CNS regions from rats treated acutely and chronically with morphine. There was no observable effect in the group treated with an acute …
Number of citations: 46 www.sciencedirect.com
G Reiser, B Hamprecht - European journal of pharmacology, 1988 - Elsevier
Substance P at micromolar concentrations enhances the uptake of [ 14 C]guanidinium in neuroblastoma × glioma hybrid cells, an effect which most likely indicates activation of Na + …
Number of citations: 13 www.sciencedirect.com
P Illes, S Falkenhausen - Naunyn-Schmiedeberg's archives of …, 1986 - Springer
Rabbit isolated ear arteries were perfused at a constant flow and stimulated with field pulses (5 Hz, 5 impulses). Different tachykinins and capsaicin depressed stimulation-induced …
Number of citations: 16 link.springer.com
G Reiser, B Hamprecht - Brain research, 1989 - Elsevier
Both substance P and, to a lesser degree, serotonin activate cation permeability in neuroblastoma x glioma hybrid cells, as determined by measurement of [ 14 C]guanidinium uptake. …
Number of citations: 34 www.sciencedirect.com
JM Drazen, SA Shore… - Journal of Applied …, 1989 - journals.physiology.org
… However, if this was a major pathway for substance P metabolism we would expect to observe appreciable amounts of substance P 2-11 and 311 which still contains the [3H]proline …
Number of citations: 23 journals.physiology.org
F Franceschi, UG Longo, L Ruzzini, S Morini… - British Journal of …, 2008 - bjsm.bmj.com
Objective: To determine the plasma levels of substance P (SP) in patients with postoperative stiffness after arthroscopic rotator cuff repair. Design: Plasma samples were obtained at 15 …
Number of citations: 46 bjsm.bmj.com
C Paulin, Y Charnay, JA Chayvialle, S Daniere… - Regulatory peptides, 1986 - Elsevier
The time of appearance and tissue concentrations of substance P-like immunoreactivity (SP-LI) were studied in 53 human fetuses aged 8–21 weeks. Detectable amounts were present …
Number of citations: 14 www.sciencedirect.com
KL Kostel, AL Freed, SM Lunte - Journal of Chromatography A, 1996 - Elsevier
Substance P (SP), a bioactive peptide that is present in the extracellular fluid of the brain at picomolar concentrations, has been proposed to be a neurotransmitter and a …
Number of citations: 19 www.sciencedirect.com

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